N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
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Overview
Description
N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: Known for its anxiolytic properties.
Uniqueness
N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE stands out due to its unique combination of piperazine and pyridine moieties, which confer specific biological activities and therapeutic potential .
Properties
IUPAC Name |
N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(28-17-20-6-4-10-26-16-20)25(33)29-19-23(21-7-5-11-27-18-21)31-14-12-30(13-15-31)22-8-2-1-3-9-22/h1-11,16,18,23H,12-15,17,19H2,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJCSQLRGXTEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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